molecular formula C11H16ClNO B15068270 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B15068270
M. Wt: 213.70 g/mol
InChI Key: HSDUQOPMYQMRTH-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic organic compound featuring a partially saturated isoquinoline scaffold. Its structure includes a methoxy group at position 5 and a methyl group at position 2, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

5-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-12-7-6-10-9(8-12)4-3-5-11(10)13-2;/h3-5H,6-8H2,1-2H3;1H

InChI Key

HSDUQOPMYQMRTH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.

    Biology: The compound is used in studies related to neurodegenerative disorders and other biological activities.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in various biological processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent type, position, and functional groups:

Compound Name Substituents Key Structural Features
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (Target Compound) - 5-OCH₃, 2-CH₃ Electron-donating methoxy enhances lipophilicity; methyl improves steric stability.
5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 5-CF₃ Strong electron-withdrawing CF₃ group increases metabolic stability and electronegativity.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 6,7-OCH₃, 1-C₆H₅ Dual methoxy groups enhance aromatic interactions; phenyl adds steric bulk.
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride - 5-SO₂Cl Sulfonyl chloride introduces reactivity for further derivatization.
N-Methyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - N-CH₃, 5,6-OCH₃ N-methylation reduces basicity; dual methoxy groups may enhance CNS penetration.

Pharmacological and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound’s methoxy group (electron-donating) may favor interactions with receptors requiring aromatic π-stacking (e.g., serotonin receptors), while the trifluoromethyl analog’s CF₃ group (electron-withdrawing) could enhance stability against oxidative metabolism .
    • The sulfonyl chloride derivative () is more reactive, making it a key intermediate for synthesizing sulfonamide-based drugs.
  • Brominated analogs (e.g., 7-bromo in ) may exhibit selective binding to halogen-sensitive receptors but could introduce metabolic toxicity risks .

Toxicological Considerations

  • Neurotoxicity Risks: While MPTP () is a tetrahydropyridine linked to parkinsonism, structural analogs like tetrahydroisoquinolines may share metabolic activation pathways. However, the target compound’s methoxy and methyl groups likely mitigate such risks by reducing reactivity toward toxic metabolite formation .
  • Halogenated Derivatives :
    • Bromine or chlorine substituents (e.g., ) may increase hepatotoxicity due to slower metabolic clearance .

Biological Activity

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 29969-47-9) is a member of the tetrahydroisoquinoline (THIQ) family, which is notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology.

PropertyValue
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
SolubilitySoluble in methanol
Bioavailability Score0.55
Log P (Partition Coefficient)-

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride interacts with various biological targets, influencing multiple biochemical pathways:

  • Neurotransmitter Modulation : It is known to affect dopamine metabolism and may have implications in the treatment of neurodegenerative disorders such as Parkinson's disease.
  • Antioxidant Activity : Some studies suggest that THIQ derivatives can enhance glutathione levels, providing neuroprotective effects against oxidative stress.

Neuroprotective Effects

Research indicates that THIQ compounds can cross the blood-brain barrier and may exhibit neuroprotective properties. For instance:

  • Case Study : In a study involving animal models, administration of THIQs resulted in increased levels of nitric oxide and glutathione, which are crucial for cellular defense against oxidative stress .

Antitumor Activity

Emerging evidence suggests that 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may possess antitumor properties:

  • Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1,2,3,4-TetrahydroisoquinolineNeuroprotectiveParent compound
6-Methoxy-1,2,3,4-tetrahydroisoquinolineSimilar neuroprotective effectsDifferent methoxy substitution
1-Methyl-1,2,3,4-tetrahydroisoquinolineNeurotoxic effects in high concentrationsPotential for dopamine metabolism

Structural Activity Relationship (SAR)

Recent studies have focused on the SAR of THIQ analogs to better understand their biological activities. The presence of specific functional groups significantly influences their pharmacological profiles.

  • Study Reference : A review highlighted the importance of methoxy substitutions in enhancing bioactivity and selectivity towards specific biological targets .

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives typically involves Pictet-Spengler or Bischler-Napieralski cyclization. For example, a related compound, 6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride , was synthesized via reductive amination followed by acid-catalyzed cyclization . To optimize yields:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Control reaction temperature (e.g., 70°C for acyl chloride formation, as in ) to balance reaction rate and purity.
  • Employ catalysts like sodium ethoxide for efficient coupling (see for analogous procedures).
  • Purify intermediates via column chromatography or recrystallization to reduce impurities.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group placement?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify methoxy (δ ~3.2–3.8 ppm) and methyl groups (δ ~1.2–1.5 ppm). Compare with databases for tetrahydroisoquinoline scaffolds .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions, especially if chiral centers are present (e.g., diastereomers in ).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion for C12_{12}H16_{16}ClNO2_2) .

Q. What analytical methods are recommended for assessing purity and stability in solution?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to quantify impurities. Stability studies should monitor degradation under varying pH and temperature .
  • Karl Fischer Titration : Determine residual water content, critical for hygroscopic hydrochloride salts .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How do stereochemical variations (e.g., chiral methyl groups) influence biological activity in tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Enantioselective Synthesis : Use chiral auxiliaries or catalysts to isolate enantiomers (e.g., as in ’s diastereomeric resolution).
  • In Vitro Assays : Compare activity of enantiomers in receptor-binding studies (e.g., opioid or adrenergic receptors, given structural similarities to oxycodone analogs in ).
  • Molecular Docking : Model interactions with target proteins (e.g., monoamine transporters) to rationalize stereochemical effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

  • Standardize Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter results. Include positive controls like 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives () for cross-comparison.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity data in ) to identify trends.
  • Dose-Response Curves : Ensure EC50_{50}/IC50_{50} values are replicated across independent labs to validate potency claims .

Q. What strategies are effective for studying the compound’s metabolic stability and cytochrome P450 interactions?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human/rat microsomes and quantify metabolites via LC-MS/MS. Monitor demethylation or hydroxylation pathways common to methoxy-substituted isoquinolines .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition.
  • Pharmacokinetic Modeling : Integrate in vitro data with in vivo ADME parameters (e.g., half-life in rodent models) .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising enantiomeric purity?

Methodological Answer:

  • Flow Chemistry : Improve reproducibility and heat management during cyclization steps (see for hybrid synthesis approaches).
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid) to isolate enantiomers at scale .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect deviations in reaction progression .

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